3-(Piperidine-1-carbonyl)benzoic acid
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Overview
Description
“3-(Piperidine-1-carbonyl)benzoic acid” is a compound that falls under the category of piperidine derivatives . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidines has been explored in various ways . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2H)-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .Molecular Structure Analysis
The molecular formula of “3-(Piperidine-1-carbonyl)benzoic acid” is C13H15NO3 . The exact mass and monoisotopic mass of the compound are 233.1223235 g/mol . The compound has a topological polar surface area of 60.8 Ų .Chemical Reactions Analysis
Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
The compound “3-(Piperidine-1-carbonyl)benzoic acid” has a molecular weight of 233.07 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 .Scientific Research Applications
- Targeting Alzheimer’s Disease : Researchers have explored novel derivatives of 1-benzylpyrrolidine-3-amine with piperidine groups. These compounds exhibit both antiaggregatory and antioxidant effects, making them potential candidates for multi-targeted approaches in Alzheimer’s disease treatment .
- Boronic Acid-Based Drug Design : The boronic acid moiety in this compound can form reversible covalent bonds with diols, which is useful for designing proteasome inhibitors and other drugs .
- Suzuki-Miyaura Cross-Coupling Reactions : 3-(Piperidine-1-carbonyl)phenylboronic acid serves as a valuable reagent in Suzuki-Miyaura reactions. It participates in the formation of C-C bonds, allowing for the synthesis of complex organic molecules .
- Functional Materials : Boronic acids are versatile building blocks for functional materials. Researchers have explored their use in sensors, catalysts, and molecular recognition systems. The piperidine group in this compound contributes to its functionality .
- Protein Labeling and Detection : The reversible interaction between boronic acids and diols has been exploited for labeling and detecting proteins and other biomolecules. Researchers have used boronic acid derivatives in affinity-based assays .
- Sensors and Detection Methods : The unique binding properties of boronic acids allow for the development of sensors. Researchers have explored their use in glucose monitoring, environmental sensing, and other applications .
- Asymmetric Synthesis : Boronic acids can act as Lewis acids in asymmetric catalysis. Researchers have utilized them in enantioselective transformations, leading to chiral products with high optical purity .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Chemical Biology
Analytical Chemistry
Catalysis
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidine-1-carbonyl)benzoic acid”, is an important task of modern organic chemistry . This could lead to the discovery of potential drugs containing the piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives, however, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A reasonable variation of the mechanism, in which piperidine acts as an organocatalyst, involves the corresponding iminium intermediate as the acceptor .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Result of Action
Piperidine derivatives are known to have various pharmacological activities .
properties
IUPAC Name |
3-(piperidine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-7-2-1-3-8-14)10-5-4-6-11(9-10)13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWCZANZDLDVDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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